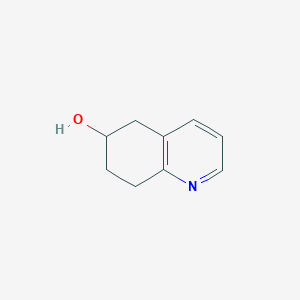

5,6,7,8-Tetrahydroquinolin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5,8,11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPOFKNCVCOJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Novel Reaction Pathways Towards 5,6,7,8 Tetrahydroquinolin 6 Ol and Its Analogs

Established Synthetic Routes to Tetrahydroquinolinols

Catalytic Hydrogenation Approaches from Quinoline (B57606) Precursors

Catalytic hydrogenation of quinoline precursors represents a direct and widely utilized method for the synthesis of 5,6,7,8-tetrahydroquinolines. This approach typically involves the reduction of the carbocyclic ring of the quinoline system, preserving the pyridine (B92270) moiety.

One established method involves the hydrogenation of quinoline using a nickel catalyst. google.com This process can be performed in two stages under specific temperature and pressure conditions to achieve the desired 5,6,7,8-tetrahydroquinoline (B84679). google.com For instance, an initial reaction at 100-180°C and 10-150 kg/cm ²(G) hydrogen pressure, followed by a second stage at 200-250°C and 1-10 kg/cm ²(G) can yield the target compound. google.com The use of a nickel catalyst enhanced with copper chromium oxide or molybdenum oxide is preferred to improve resistance to yellowing. google.com

Recent advancements have focused on achieving carbocycle-selective hydrogenation. For example, a ruthenium complex with a chiral spiroketal-based diphosphine (SKP) ligand has been shown to selectively hydrogenate the benzene (B151609) ring of quinoline and its derivatives, yielding 5,6,7,8-tetrahydroquinolines with high chemoselectivity. acs.org This method has been successfully applied to various substituted quinolines, including those with methoxy, boryl, or amino groups. acs.org Similarly, platinum oxide (PtO₂) catalyzed hydrogenation under acidic conditions has been historically used to produce 5,6,7,8-tetrahydro products from quinolines. acs.org

Furthermore, a manganese PN3 pincer catalyst has been employed for the hydrogenation of quinoline, operating efficiently at a relatively low hydrogen pressure of 4 bar. nih.gov This catalyst also facilitates transfer hydrogenation using isopropanol (B130326) or 1-phenylethanol (B42297) as the hydrogen source. nih.gov The synthesis of amino-substituted 5,6,7,8-tetrahydroquinolines has been achieved through the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by hydrolysis of the acetamide (B32628) group. researchgate.net

| Catalyst | Precursor | Product | Conditions | Key Features |

| Nickel | Quinoline | 5,6,7,8-Tetrahydroquinoline | Two-stage: 1) 100-180°C, 10-150 kg/cm ²(G) H₂; 2) 200-250°C, 1-10 kg/cm ²(G) H₂ | Economical, one-pot process. google.com |

| Ru-SKP complex | Substituted Quinolines | 5,6,7,8-Tetrahydroquinolines | Hydrogenation | High chemoselectivity for carbocycle reduction. acs.org |

| Platinum Oxide (PtO₂) | Quinolines | 5,6,7,8-Tetrahydroquinolines | Acidic conditions | Established method for carbocycle reduction. acs.org |

| Manganese PN3 Pincer | Quinoline | 1,2,3,4-Tetrahydroquinoline (B108954) | 4 bar H₂ or transfer hydrogenation | Efficient at low pressure. nih.gov |

| Not specified | Acetamidoquinolines | Amino-5,6,7,8-tetrahydroquinolines | Catalytic hydrogenation followed by hydrolysis | Good yields for pyridine ring substituents. researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like tetrahydroquinolines in a single step from simple starting materials. These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds.

One notable MCR is the Povarov reaction, which typically involves an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinolines. The resulting Povarov adducts can then be oxidized to the corresponding quinolines. nih.gov Manganese dioxide has been identified as a choice reagent for this oxidation, providing good yields and a clean reaction profile. nih.gov

A green, sonosynthetic approach utilizing an ionic liquid catalyst has been reported for the synthesis of bis-arylidene cycloalkanone derivatives, which can serve as precursors for tetrahydroquinolines. arabjchem.org Furthermore, a one-pot, three-component reaction of Mannich bases, enolizable ketones, and ammonium (B1175870) acetate (B1210297) in water, catalyzed by K-10 montmorillonite (B579905) clay, has been developed for the synthesis of novel methylene-tethered tetrahydroquinolines. scispace.com Another efficient, microwave-assisted, one-pot synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles involves the reaction of cyclohexanone (B45756) and arylidene malononitriles in the presence of sodium in the corresponding alcohol. researchgate.net

| Reaction Type | Reactants | Catalyst | Product | Key Features |

| Povarov Reaction | Aniline, Aldehyde, Alkene | - | Tetrahydroquinoline adduct | Adduct can be oxidized to quinoline. nih.gov |

| Sonosynthesis | Bis-arylidene cycloalkanones | Ionic liquid | Tetrahydroquinolines | Green chemistry approach. arabjchem.org |

| One-pot MCR | Mannich base, Enolizable ketone, NH₄OAc | K-10 montmorillonite clay | Methylene-tethered tetrahydroquinolines | Environmentally friendly. scispace.com |

| Microwave-assisted one-pot | Cyclohexanone, Arylidene malononitriles, Alcohol | Sodium | 2-Alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles | Rapid and high-yielding. researchgate.net |

Enzymatic Approaches for Chiral Tetrahydroquinolinols

Enzymatic methods have emerged as powerful tools for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. Lipases, in particular, have been extensively used for the kinetic and dynamic kinetic resolution of racemic mixtures to obtain enantiopure tetrahydroquinolinols.

The key to synthesizing chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has been the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using lipase (B570770) from Candida antarctica (CALB). mdpi.com This enzymatic approach circumvents the limitations of traditional resolution methods that often rely on expensive chiral resolving agents and result in low yields and insufficient optical purity. mdpi.com The process typically involves the acylation of the alcohol with an acyl donor like vinyl acetate in an organic solvent. mdpi.com

Enantioselective Synthesis and Chiral Resolution Techniques

The development of enantioselective methods for the synthesis of tetrahydroquinolines is crucial, as the biological activity of these compounds is often dependent on their stereochemistry.

Dynamic Kinetic Resolution Methods Utilizing Lipase Catalysis

Dynamic kinetic resolution (DKR) is a powerful strategy that combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

A well-established DKR protocol for primary amines utilizes Candida antarctica lipase B (CALB) for the enzymatic acylation and a ruthenium complex for the racemization of the unreacted amine. beilstein-journals.org This method has been optimized for large-scale applications. beilstein-journals.org Similarly, the DKR of racemic axially chiral 2,2'-dihydroxy-1,1'-biaryls has been achieved by combining a lipase-catalyzed kinetic resolution with a cyclopentadienylruthenium(II) complex-catalyzed racemization, yielding enantio-enriched products in high yields and enantiomeric excesses. nih.gov The dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using CALB and vinyl acetate in diisopropyl ether has been a key step in the synthesis of chiral ligands. mdpi.com

| Substrate | Enzyme | Racemization Catalyst | Acyl Donor | Product | Key Features |

| (±)-1-Phenylethylamine | Candida antarctica lipase B (CALB) | Ruthenium complex | Isopropyl acetate or alkyl methoxyacetates | (R)-Amide | Applicable on a multigram scale. beilstein-journals.org |

| Racemic axially chiral 2,2'-dihydroxy-1,1'-biaryls | Lipase | Cyclopentadienylruthenium(II) complex | Not specified | Enantio-enriched biaryl diols | High yields and enantiomeric excesses. nih.gov |

| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Candida antarctica lipase B (CALB) | - | Vinyl acetate | (S)-alcohol and (R)-acetate | Key step for chiral ligand synthesis. mdpi.com |

Asymmetric Catalysis in Tetrahydroquinoline Synthesis

Asymmetric catalysis provides a direct route to enantiomerically enriched tetrahydroquinolines from prochiral precursors. This field has seen significant progress with the development of various chiral catalysts and catalytic systems.

A notable example is the asymmetric synthesis of chiral tetrahydroquinolines from 2-aminochalcones through a one-pot consecutive process involving a chiral phosphoric acid-catalyzed dehydrative cyclization to form a quinoline intermediate, followed by an asymmetric reduction with a Hantzsch ester, also catalyzed by the same chiral phosphoric acid. acs.orgnih.gov This protocol affords the desired tetrahydroquinolines in excellent yields and with high enantioselectivities. acs.orgnih.gov

Palladium-catalyzed asymmetric carboamination reactions of aniline derivatives bearing pendant alkenes with aryl or alkenyl halides have been developed to generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction. nih.gov A catalyst system composed of Pd₂(dba)₃ and (S)-Siphos-PE has proven effective for this transformation. nih.gov

Furthermore, an iridium/ZhaoPhos catalytic system has been successfully employed for the enantioselective synthesis of chiral tetrahydroquinolines via a one-pot N-Boc deprotection/intramolecular asymmetric reductive amination sequence. rsc.org

| Starting Material | Catalyst System | Reaction Type | Product | Key Features |

| 2-Aminochalcones | Chiral Phosphoric Acid | One-pot cyclization/asymmetric reduction | Chiral Tetrahydroquinolines | Excellent yields and enantioselectivities. acs.orgnih.gov |

| Aniline derivatives with pendant alkenes | Pd₂(dba)₃ / (S)-Siphos-PE | Asymmetric carboamination | Tetrahydroquinolines with quaternary stereocenters | High asymmetric induction. nih.gov |

| N-Boc protected amino ketones | Ir/ZhaoPhos | One-pot deprotection/asymmetric reductive amination | Chiral Tetrahydroquinolines | Efficient one-pot sequence. rsc.org |

Derivatization and Functionalization Strategies at the 6-position

The hydroxyl group at the 6-position of 5,6,7,8-tetrahydroquinolin-6-ol serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of analogs with tailored properties.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone for functionalizing the 6-position. A common strategy involves the conversion of the hydroxyl group into a better leaving group, such as a mesylate, which can then be displaced by various nucleophiles. thieme-connect.com This approach allows for the introduction of a wide array of functional groups.

For instance, enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-ol can be mesylated and subsequently reacted with nucleophiles like sodium azide (B81097), potassium thioacetate (B1230152), and dimethyl malonate. thieme-connect.comthieme-connect.com These reactions typically proceed with an inversion of configuration, yielding the corresponding 8-substituted products in an enantiomerically pure form. thieme-connect.comthieme-connect.com The reaction of the mesylate with sodium azide in dimethylformamide (DMF) at 80°C affords the 8-azido derivative in good yield. Similarly, treatment with potassium thioacetate provides the thioacetate derivative.

Detailed below are examples of nucleophilic substitution reactions on a related analog, (R)-8-mesyloxy-5,6,7,8-tetrahydroquinoline, which illustrate the versatility of this method.

Table 1: Nucleophilic Substitution Reactions of (R)-8-Mesyloxy-5,6,7,8-tetrahydroquinoline

| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Product |

| NaN₃ | DMF | 80 | 85 | 8-Azido derivative |

| KSAc | DMF | RT | 75 | 8-Thioacetyl derivative |

| NaCH(CO₂Me)₂ | THF | Reflux | 65 | 8-Dimethylmalonyl derivative |

This table is based on data for the analogous 8-position, demonstrating the principle of nucleophilic substitution.

Coupling Reactions for Extended Molecular Architectures

The core structure of this compound can be expanded through various coupling reactions, leading to more complex molecules with potentially enhanced biological activity or material properties. While direct coupling at the 6-position requires activation, related tetrahydroquinoline systems have been shown to participate in such reactions. For example, 8-acetyl-5,6,7,8-tetrahydroquinoline (B2682159) can act as a ligand in copper(I)-mediated carbon-nitrogen coupling reactions. smolecule.com This suggests that with appropriate functionalization, the 6-position could also be a site for building larger molecular frameworks.

Formation of Thiocarboxamides and Related Derivatives

The synthesis of thiocarboxamide derivatives of tetrahydroquinolines has been explored, primarily at the 8-position, offering a pathway to novel compounds with potential biological applications. rsc.org One method involves the reaction of an 8-lithio derivative of a 5,6,7,8-tetrahydroquinoline with an isothiocyanate. rsc.orgpsu.edu For example, reacting the 8-lithio derivative with trimethylsilyl (B98337) isothiocyanate, followed by mild hydrolysis, yields the corresponding 8-thiocarboxamide. rsc.org Secondary thioamides can also be prepared using appropriately substituted isothiocyanates. rsc.org This methodology could potentially be adapted for the synthesis of 6-thiocarboxamido-5,6,7,8-tetrahydroquinolines. These 8-amino compounds serve as intermediates for the corresponding thiocarbamoyl derivatives, which have shown anti-ulcer activity. google.com

Green Chemistry Approaches in Tetrahydroquinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline and tetrahydroquinoline derivatives to minimize environmental impact. tandfonline.comcolab.ws These approaches focus on the use of safer solvents, catalysts, and energy-efficient reaction conditions. acs.org

Several green synthetic strategies have been reported for quinoline synthesis, which can be adapted for tetrahydroquinoline derivatives. tandfonline.com These include:

Microwave-assisted synthesis: This method often leads to shorter reaction times and higher yields. tandfonline.com

Use of green solvents: Solvents like water, ethanol (B145695), or deep eutectic solvents are being employed as alternatives to hazardous organic solvents. tandfonline.comacs.org For example, a one-pot multi-component synthesis of tetrahydroquinolines has been developed using ethanol as a solvent. tandfonline.com

Catalyst-free reactions: Some syntheses can be performed under microwave irradiation without the need for a catalyst. tandfonline.com

Multicomponent reactions: These reactions, where multiple starting materials react in a single step, are highly atom-economical. acs.org The Povarov reaction, an imino-Diels–Alder cycloaddition, is a notable example used to obtain tetrahydroquinoline derivatives under green conditions. acs.org

A manganese-based pincer complex has been utilized in a borrowing hydrogen methodology for the atom-efficient synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct. nih.gov Furthermore, a catalyst- and solvent-free protocol for the reductive formylation of N-heteroarenes, including quinolines, using formic acid has been developed, yielding N-formyl-tetrahydroquinoline derivatives. rsc.org

Mechanistic Investigations and Reactivity Profiles of 5,6,7,8 Tetrahydroquinolin 6 Ol and Derivatives

Elucidation of Reaction Mechanisms in Tetrahydroquinoline Formation

The formation of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold can be achieved through various synthetic routes, with the reduction of the corresponding quinoline (B57606) being a primary method. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, the reduction of quinoline itself can lead to the formation of 5,6,7,8-tetrahydroquinoline. chemicalbook.com

A multi-step synthesis for producing 5,6,7,8-Tetrahydroquinolin-8-ol (B83816) from 5,6,7,8-tetrahydroquinoline has been described. This process involves an oxidation step using meta-chloroperbenzoic acid (mCPBA) followed by treatment with trifluoroacetic anhydride (B1165640) and subsequent hydrolysis with lithium hydroxide. chemicalbook.com Another method involves the nitrosation of 5,6,7,8-tetrahydroquinoline followed by the reduction of the resulting oxime to yield 5,6,7,8-tetrahydroquinolin-8-ylamine, which can then be converted to the hydroxyl derivative. researchgate.net

Stereochemical Aspects of Chemical Transformations

The stereochemistry of reactions involving 5,6,7,8-Tetrahydroquinolin-8-ol is a critical aspect, particularly in the synthesis of chiral ligands for asymmetric catalysis.

Diastereoselectivity and Enantioselectivity in Functionalization

The enantiomers of 5,6,7,8-Tetrahydroquinolin-8-ol are crucial building blocks. Enzymatic kinetic resolution using lipase (B570770) from Candida antarctica is a highly effective method for separating the racemic mixture. researchgate.netmdpi.comunimi.itresearchgate.net This process typically involves the acetylation of the racemic alcohol, where the lipase selectively acetylates one enantiomer, allowing for the separation of the unreacted enantiomer and the acetylated product with high enantiomeric excess. thieme-connect.comthieme-connect.com

For example, the kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol can yield (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline in high yields and enantiomeric purity. thieme-connect.comthieme-connect.com The subsequent mesylation of the (R)-alcohol followed by substitution reactions with various nucleophiles proceeds with an inversion of configuration, leading to a range of enantiomerically pure 8-substituted tetrahydroquinolines. researchgate.netthieme-connect.com

Catalytic Reactivity and Ligand Effects in Tetrahydroquinoline Systems

Derivatives of 5,6,7,8-Tetrahydroquinolin-8-ol, particularly its amino counterparts, have been extensively used as chiral ligands in asymmetric catalysis.

Role of Chiral Ligands (e.g., CAMPY, Me-CAMPY) in Asymmetric Transfer Hydrogenation

Chiral diamines derived from the 8-amino-5,6,7,8-tetrahydroquinoline scaffold, such as CAMPY and its 2-methyl substituted analogue Me-CAMPY, have been employed as ligands in metal complexes for asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. mdpi.comresearchgate.net These ligands, in combination with metals like rhodium and iridium, form catalysts that can achieve high conversions and enantioselectivities in the reduction of various substrates. mdpi.commdpi.com

For instance, rhodium complexes bearing CAMPY or Me-CAMPY have been shown to be effective in the ATH of substituted dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com While enantiomeric excesses can be modest in some cases, the use of additives like lanthanide triflates can significantly enhance the catalytic activity. mdpi.com

| Ligand | Substrate | Catalyst System | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| CAMPY | 1-Aryl-3,4-dihydroisoquinolines | [RhCp*Cl(CAMPY)]Cl | up to 100 | up to 69 | mdpi.com |

| Me-CAMPY | 1-Aryl-3,4-dihydroisoquinolines | [RhCp*Cl(Me-CAMPY)]Cl | up to 100 | up to 60 | mdpi.com |

| L1 (amino-phosphine) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Ir-L1 | - | - | researchgate.netmdpi.com |

| L2 (amino-phosphinite) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Ir-L2 | - | - | researchgate.netmdpi.com |

| L3 (amino-phosphite) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Ir-L3 | - | - | researchgate.netmdpi.com |

| tetraMe-BITIOP (L4) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Ir-L4 | 100 | 94 | mdpi.com |

| Diophep (L5) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Ir-L5 | 100 | 76 | mdpi.com |

Metal-Organic Frameworks and Their Catalytic Potential

While specific studies on the use of 5,6,7,8-Tetrahydroquinolin-6-ol within metal-organic frameworks (MOFs) are not available, the broader application of MOFs in the synthesis and catalysis of tetrahydroquinolines is an active area of research. MOFs can serve as robust and recyclable heterogeneous catalysts. For instance, palladium nanoparticles supported on MOFs have been used for the tandem synthesis of tetrahydroquinolines. Mechanistic studies of these systems are crucial for optimizing catalyst activity and selectivity.

Stability and Degradation Pathways

The stability of 5,6,7,8-Tetrahydroquinolin-8-ol and its derivatives is an important consideration for their application, particularly in catalysis and materials science. The hydroxyl group at the 8-position can be a site for oxidation, leading to the formation of quinolin-8-one derivatives. Further reduction of the tetrahydroquinoline ring can lead to fully saturated decahydroquinoline (B1201275) derivatives. The stability of the compound can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. The saturated ring system generally imparts greater thermal stability compared to fully aromatic quinoline ligands.

Advanced Spectroscopic Characterization and Computational Analysis of 5,6,7,8 Tetrahydroquinolin 6 Ol

Elucidation of Molecular Structure through X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a single-crystal X-ray structure for the specific isomer 5,6,7,8-Tetrahydroquinolin-6-ol is not prominently available in the reviewed literature, extensive crystallographic studies on closely related isomers and derivatives provide significant insights into the expected molecular geometry.

For instance, the crystal structure of the isomeric compound 5,6,7,8-Tetrahydroquinolin-8-one reveals a fused ring system where the pyridine (B92270) ring is essentially planar. nih.govresearchgate.net The partially saturated cyclohexenone ring in this molecule adopts a sofa conformation. nih.govresearchgate.net This conformational preference is a common feature in similar tetrahydroquinoline scaffolds. It is anticipated that this compound would exhibit similar conformational behavior, with the saturated portion of the ring system deviating from planarity. The precise bond lengths and angles would be influenced by the position of the hydroxyl group and the resulting hydrogen bonding networks within the crystal lattice. Studies on other derivatives, such as N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, further confirm the general structural motifs of the tetrahydroquinoline core. researchgate.net

Table 1: Representative Crystallographic Data for a Related Isomer: 5,6,7,8-Tetrahydroquinolin-8-one

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.9393 (2) |

| b (Å) | 8.0885 (3) |

| c (Å) | 13.4710 (4) |

| V (ų) | 756.11 (4) |

| Z | 4 |

Data sourced from studies on 5,6,7,8-Tetrahydroquinolin-8-one. nih.govresearchgate.net

Vibrational and Electronic Spectroscopy for Structural Confirmation

Vibrational and electronic spectroscopy are powerful non-destructive techniques for confirming molecular structure and probing electronic transitions.

Vibrational Spectroscopy (FTIR and Raman): The infrared and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups. Analysis of related compounds, such as 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) and various 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles, provides a basis for spectral assignment. researchgate.netresearchgate.net

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with its exact position and shape influenced by hydrogen bonding.

N-H Stretch: If any secondary amine derivatives are considered, an N-H stretching vibration would appear around 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring will appear below 3000 cm⁻¹.

C=N and C=C Stretches: The aromatic pyridine ring will give rise to characteristic C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region.

C-O Stretch: A C-O stretching vibration associated with the secondary alcohol is expected in the 1000-1200 cm⁻¹ range.

Electronic Spectroscopy (UV-Visible): The UV-Visible spectrum is determined by the π-electronic system of the pyridine ring. The partial saturation of the adjacent ring modifies the electronic transitions compared to the fully aromatic quinoline (B57606). Quantum mechanical investigations on related substituted isoquinolines and experimental studies on other tetrahydroquinoline derivatives show that the electronic absorption spectra are sensitive to substitution and solvent polarity. researchgate.netrsc.org Typically, π→π* and n→π* transitions are observed, providing information on the conjugation within the molecule.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. A combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques allows for the unambiguous assignment of all protons and carbons in this compound.

¹H NMR: The proton NMR spectrum would provide key information on the chemical environment of each proton.

Aromatic Protons: Signals for the protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm).

Aliphatic Protons: The protons on the saturated carbocyclic ring, including the methine proton at C6 bearing the hydroxyl group (CH-OH), would resonate in the upfield region (typically δ 1.5-4.5 ppm). The signal for the C6 proton would likely be a multiplet, with its chemical shift influenced by the hydroxyl group.

Hydroxyl Proton: The -OH proton signal can appear over a wide chemical shift range and may be broad, depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environment.

Aromatic Carbons: Carbons of the pyridine ring would be found in the δ 120-160 ppm region.

Aliphatic Carbons: The sp³-hybridized carbons of the saturated ring would appear at higher field (typically δ 20-70 ppm). The carbon atom C6, attached to the electronegative oxygen atom, would be shifted downfield compared to the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Parent 5,6,7,8-Tetrahydroquinoline (B84679) Scaffold

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 147.2 |

| C3 | 121.2 |

| C4 | 136.5 |

| C4a | 128.9 |

| C5 | 28.5 |

| C6 | 22.8 |

| C7 | 22.8 |

| C8 | 32.5 |

| C8a | 155.0 |

Note: These values are for the parent compound and will be shifted in this compound due to the C6-OH group. chemicalbook.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For this compound (C₉H₁₁NO), the expected nominal molecular mass is 149 Da.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. For example, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. Other fragmentations could involve the cleavage of the saturated ring, leading to stable pyridine-containing cations. Electrospray ionization (ESI) is also a suitable technique, often showing a prominent protonated molecule [M+H]⁺ at m/z 150. mdpi.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts to aid in identification. uni.luuni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for the Isomeric (S)-5,6,7,8-Tetrahydroquinolin-8-ol

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 150.09134 | 129.7 |

| [M+Na]⁺ | 172.07328 | 143.0 |

| [M-H]⁻ | 148.07678 | 132.2 |

Data for the related 8-ol isomer, providing an estimate for the 6-ol isomer. uni.lu

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides a powerful complement to experimental data, offering deep insights into molecular properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. researchgate.net For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation, including bond lengths, bond angles, and dihedral angles. Computational studies on related systems suggest that the saturated ring likely adopts a low-energy conformation such as a half-chair or sofa form. mdpi.com Interestingly, for the related (R)-5,6,7,8-tetrahydroquinolin-8-ol, DFT calculations have predicted a half-chair conformation, which can differ from the sofa conformation observed in the solid state for other derivatives, highlighting the influence of crystal packing forces.

Analyze Electronic Structure: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum.

Natural Bond Orbital (NBO) Analysis: Investigate charge delocalization and hyperconjugative interactions within the molecule, providing a quantitative picture of the electronic stability. researchgate.net

Exploring the potential energy surface (PES) allows for the characterization of different conformers and the energy barriers that separate them. For a flexible molecule like this compound, the saturated ring can exist in multiple conformations.

Conformational Analysis: By systematically varying key dihedral angles and calculating the corresponding energies, a map of the conformational landscape can be generated. This helps identify the global minimum energy structure as well as other stable local minima.

Transition State Searching: Computational methods can locate the transition states between different conformers, allowing for the calculation of the energy barriers to conformational interconversion. researchgate.net These barriers provide information on the molecule's flexibility at different temperatures. Such studies are crucial for understanding the dynamic behavior of the molecule, which can influence its interaction with biological targets or its role in chemical reactions.

Photophysical Properties and Excited State Dynamics

The photophysical behavior of quinoline derivatives is highly sensitive to their substitution pattern and environment. While direct comprehensive studies on this compound are limited, significant insights can be drawn from research on its aromatic analogue, 6-hydroxyquinoline (B46185) (6HQ).

Femtosecond pump-probe experiments reveal a qualitative difference between the photoinduced dynamics of 6-hydroxyquinoline (6HQ) and its isomer, 8-hydroxyquinoline (B1678124) (8HQ). After initial excitation, the 8HQ signal decays to zero in a rapid 0.37 picoseconds, a phenomenon attributed to the presence of an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen. In contrast, 6HQ, which lacks this intramolecular hydrogen bond, exhibits a much longer decay time constant of 10.4 picoseconds. nih.gov This highlights the critical role of the hydroxyl group's position in dictating the excited-state relaxation pathway.

In solution, the dynamics of 6HQ become more complex, involving excited-state proton transfer (ESPT). Studies using picosecond transient absorption spectroscopy have shown that in neutral aqueous solutions, 6HQ undergoes a two-step process: an initial deprotonation of the hydroxyl group to form an anion, followed by protonation of the imine nitrogen to yield a zwitterionic tautomer. researchgate.net This process is influenced by the surrounding environment; for instance, when encapsulated in zeolites, the confined space facilitates geminate recombination, competing with the proton transfer process and establishing an equilibrium between three prototropic species. nih.gov

The fluorescence properties are also heavily influenced by the molecular structure and environment. For 6HQ in various polymer films, the absorption maximum is consistently around 333 nm, with fluorescence maxima observed between 365–371 nm. researchgate.net In hydrogen-bonding environments like polyvinyl alcohol (PVA) films, an additional, large Stokes-shifted emission band appears around 432 nm, resulting from intermolecular ESPT. researchgate.net This contrasts with related systems like tetrahydroquinolinone derivatives, which often exhibit smaller Stokes shifts, indicating that ESPT is less feasible in those structures. nih.gov

Table 1: Representative Photophysical Data for 6-Hydroxyquinoline (6HQ) and Related Derivatives

| Compound | Solvent/Environment | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| 6-Hydroxyquinoline (6HQ) | Polymer Films (general) | ~333 | 365-371 | ~32-38 | researchgate.net |

| 6-Hydroxyquinoline (6HQ) | PVA Film | ~333 | 432 | ~99 | researchgate.net |

| 8-phenyltetrahydroquinolinone derivative (4a) | Not specified | Not reported | Not reported | Not reported | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the conformational dynamics, stability, and intermolecular interactions of molecules like this compound at an atomic level. While specific MD studies on the 6-ol isomer are not prevalent, research on related tetrahydroquinoline (THQ) derivatives provides a clear framework for the types of insights that can be gained.

MD simulations are frequently employed to validate and refine the results of molecular docking. mdpi.commdpi.com By simulating the ligand-protein complex over time (e.g., 100-200 nanoseconds), researchers can assess the stability of the predicted binding pose. Key metrics analyzed include the root-mean-square deviation (RMSD) of the protein backbone and ligand heavy atoms, which indicates whether the system reaches a stable equilibrium. mdpi.comtandfonline.comnih.gov Lower RMSD values (typically below 3 Å) suggest a stable binding complex. tandfonline.com

Furthermore, MD simulations elucidate the dynamic nature of the interactions between the ligand and the receptor. They can reveal crucial hydrogen bonds, hydrophobic interactions, and the flexibility of different parts of the protein upon ligand binding. mdpi.comacs.org For instance, in a study of THQ derivatives binding to the androgen receptor, MD simulations showed that a key hydroxyl group formed a stable hydrogen bond with an asparagine residue (Asn705), which in turn stabilized the entire receptor helix structure. acs.org Similarly, simulations of THQ derivatives targeting lysine-specific demethylase 1 (LSD1) revealed that newly introduced amino groups formed stable hydrogen bonds with key residues like Asp555 and Glu559, enhancing binding stability. mdpi.com

Binding free energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are another critical application of MD trajectories. These calculations provide a more quantitative estimate of the binding affinity than docking scores alone, helping to rank potential drug candidates and understand the energetic contributions of different interactions (e.g., van der Waals, electrostatic). mdpi.comnih.gov

Computational Docking Studies for Ligand-Receptor Interactions

Computational docking is a cornerstone of modern drug discovery, used to predict the binding orientation and affinity of a ligand to a biological target. The 5,6,7,8-tetrahydroquinoline scaffold has been the subject of numerous docking studies against a variety of important biological targets, demonstrating its versatility as a pharmacophore.

These studies typically involve preparing the 3D structures of the ligands and the target protein, which is often obtained from the Protein Data Bank (PDB). mdpi.comunesp.br The docking process then places the ligand into the active site of the receptor in various conformations and orientations, scoring them based on a force field. This allows for the identification of the most probable binding mode and the key interactions that stabilize the complex.

Tetrahydroquinoline derivatives have been successfully docked into several major classes of drug targets:

Protein Kinases: Derivatives have been evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and mTOR, key targets in cancer therapy. mdpi.comunesp.br In one study, a series of pyrazole- and hydrazide-substituted tetrahydroquinolines were docked into EGFR (PDB ID: 4LRM), with the best compound showing a binding affinity of -10.1 kcal/mol, forming pi-anion and other favorable interactions. unesp.brunesp.brresearchgate.netresearch-nexus.netunesp.brredalyc.org

Tubulin: The colchicine (B1669291) binding site of tubulin is another important cancer target. Coumarin-based derivatives incorporating a 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) moiety have been designed and docked, showing strong binding interactions that correlate with potent inhibition of tubulin polymerization. nih.gov Other studies confirm that tetrahydroquinoline is a valuable scaffold for designing novel colchicine site inhibitors. nih.govmdpi.comsemanticscholar.org

DNA: The ability of tetrahydroquinoline derivatives to interact with DNA has also been explored. Docking studies of 2-amino-4-(phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives with B-DNA (PDB ID: 1BNA) were performed to investigate preferred binding sites and interaction modes, suggesting potential applications as DNA-binding agents. researchgate.netbenthamdirect.comeurekaselect.com

Other Receptors: The scaffold has been docked into the G protein-coupled estrogen receptor (GPER) and E. coli DNA GyraseB, highlighting its potential in developing therapies for hormone-dependent cancers and bacterial infections, respectively. tandfonline.comnih.gov

These studies collectively underscore the ability of the tetrahydroquinoline nucleus to fit into diverse binding pockets and form critical interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—with key amino acid residues, making it a privileged scaffold in rational drug design.

Table 2: Summary of Computational Docking Studies on Tetrahydroquinoline Derivatives

| Derivative Class | Biological Target | PDB ID | Key Findings / Binding Affinity | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline-pyrazole/hydrazide | EGFR | 4LRM | Binding affinity of -10.1 kcal/mol for the top compound (C14). | unesp.brunesp.brunesp.brredalyc.org |

| Morpholine-substituted Tetrahydroquinoline | mTOR | 4JT6 | Strong binding interaction and stability in the mTOR active site. | mdpi.com |

| Coumarin-tetrahydroquinoline hybrid | β-Tubulin (Colchicine site) | Not specified | Demonstrated well-binding interactions with the colchicine site. | nih.gov |

| Tetrahydroquinoline-3-carbonitrile | B-DNA | 1BNA | Investigated preferred binding sites and interaction modes with DNA. | researchgate.netbenthamdirect.com |

| Carboxyl-substituted Tetrahydroquinoline | GPER | Not specified | Explored binding modes and energetic features. | nih.gov |

| Tetrahydroquinoline-triazole hybrid | E. coli DNA GyraseB | 6YD9 | Docking scores up to -6.804 Kcal/mol. | tandfonline.com |

Applications of 5,6,7,8 Tetrahydroquinolin 6 Ol Derivatives in Chemical Biology and Catalysis

Development of Chiral Catalysts and Auxiliaries

The inherent structural features of the tetrahydroquinoline skeleton make it an excellent scaffold for the design of chiral ligands and auxiliaries. These are crucial components in asymmetric catalysis, a field dedicated to the stereoselective synthesis of chiral molecules.

Catalytic Systems for Asymmetric Synthesis

Derivatives of the 5,6,7,8-tetrahydroquinoline (B84679) core have been successfully employed in the development of catalytic systems for asymmetric synthesis, particularly in hydrogenation reactions. nih.gov Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been synthesized and utilized as ligands in metal complexes for the asymmetric transfer hydrogenation (ATH) of specific cyclic imines. nih.govnih.gov

These catalytic systems, often involving rhodium, have proven effective in converting 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs) into their corresponding chiral tetrahydroisoquinolines. nih.govresearchgate.net While the enantiomeric excess values achieved can be modest (up to 69% ee), the catalysts demonstrate high reactivity, leading to satisfactory quantitative conversions. nih.govmdpi.com Research has shown that the addition of a Lewis acid, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), can enhance the reaction's efficiency, especially for more sterically hindered substrates. researchgate.netmdpi.com This work opens pathways for designing new chiral catalysts that can serve as alternatives to established systems like the Noyori-Ikariya catalysts. mdpi.com

Table 1: Performance of Rhodium Catalysts with 8-Amino-5,6,7,8-tetrahydroquinoline-derived Ligands in Asymmetric Transfer Hydrogenation researchgate.netmdpi.com

| Substrate (DHIQ) | Ligand | Catalyst | Additive | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1-Phenyl-3,4-dihydroisoquinoline | (R)-CAMPY | C3 (Rh) | None | >99 | 69 |

| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | (R)-CAMPY | C3 (Rh) | La(OTf)3 | >99 | 65 |

| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | (R)-CAMPY | C3 (Rh) | La(OTf)3 | >99 | 58 |

| 1-(2-Naphthyl)-3,4-dihydroisoquinoline | (R)-Me-CAMPY | C4 (Rh) | La(OTf)3 | >99 | 45 |

Ligands in Organometallic Chemistry

The utility of 5,6,7,8-tetrahydroquinoline derivatives in asymmetric catalysis stems from their role as chiral ligands in organometallic chemistry. unimi.it Chiral diamine derivatives, such as those known by the acronyms CAMPY and Me-CAMPY, which are based on the 8-amino-5,6,7,8-tetrahydroquinoline structure, serve as effective chelating ligands. nih.govmdpi.com

These ligands coordinate with pentamethylcyclopentadienyl (Cp*) metal centers, such as rhodium, to form well-defined catalytic complexes. nih.govunimi.it The steric and electronic properties of the tetrahydroquinoline-based ligand are critical as they directly influence the reactivity and selectivity of the final metal complex. mdpi.com The synthesis of these valuable chiral ligands often begins with a racemic tetrahydroquinolin-8-ol, which undergoes a dynamic kinetic resolution using a lipase (B570770) enzyme. nih.govmdpi.com This enzymatic step is key to producing the enantiopure diamines in high yield, overcoming the limitations of traditional resolution methods that often use expensive resolving agents and result in lower yields. nih.govresearchgate.net

Role as Intermediates in Advanced Organic Synthesis

Beyond their direct application in catalysis, 5,6,7,8-tetrahydroquinoline derivatives are pivotal intermediates in multi-step organic synthesis. Their stable yet reactive nature allows them to serve as foundational units for constructing more elaborate molecules, including novel heterocyclic systems and pharmaceutically active compounds.

Precursors for Complex Heterocyclic Systems

The 5,6,7,8-tetrahydroquinoline scaffold is a versatile starting point for the synthesis of more complex, fused heterocyclic systems. researchgate.net For instance, libraries of 2-amino-5,6,7,8-tetrahydroquinolines have been prepared as they are considered valuable precursors for a range of biologically relevant heterocyclic compounds. researchgate.net The reactivity of the tetrahydroquinoline core allows for further annulation and substitution reactions, leading to novel molecular frameworks. An example includes the synthesis of new 8-amino-substituted tetrahydropyrimido[4',5':4,5]furo[2,3-c]isoquinolines, which starts from 3-oxo derivatives of 5,6,7,8-tetrahydroisoquinolines, a related isomeric system. researchgate.net The development of one-pot, multi-component reactions has further streamlined the synthesis of substituted tetrahydroquinolines, demonstrating their utility as building blocks. researchgate.net

Building Blocks for Pharmaceutical Agent Synthesis

The tetrahydroquinoline ring system is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. researchgate.net Consequently, derivatives of 5,6,7,8-tetrahydroquinoline are important building blocks in the synthesis of potential therapeutic agents. nih.gov Research has highlighted their potential in developing compounds with various biological activities. For example, certain 5,6,7,8-tetrahydroquinoline derivatives have been investigated as tyrosine kinase inhibitors and potential anticancer agents. researchgate.net Studies have also demonstrated that some derivatives exhibit significant cytotoxic activity against several human cancer cell lines, including colon carcinoma (HT29), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). researchgate.net

Table 2: Bioactive Applications of the 5,6,7,8-Tetrahydroquinoline Scaffold

| Application Area | Target/Activity | Reference |

| Oncology | Tyrosine kinase inhibitors | researchgate.net |

| Oncology | Cytotoxic against HT29, HepG2, MCF-7 cell lines | researchgate.net |

| Neurology | Antagonists of metabotropic glutamate (B1630785) receptors (mGluRs) | researchgate.net |

| Infectious Disease | Antitubercular activity (tetrahydroquinazoline derivatives) | nih.gov |

Synthesis of Bioactive Alkaloid Precursors

A significant application of the catalytic systems derived from 5,6,7,8-tetrahydroquinoline ligands is the synthesis of precursors to bioactive alkaloids. nih.gov The tetrahydroisoquinoline core is a fundamental scaffold in a large and diverse group of alkaloids with a wide range of biological activities. nih.gov

The asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines, catalyzed by rhodium complexes bearing chiral 8-amino-5,6,7,8-tetrahydroquinoline ligands, provides a direct route to chiral 1-aryl-tetrahydroisoquinolines. nih.govresearchgate.net These products are key intermediates in the synthesis of various biologically active alkaloids. nih.govmdpi.com This catalytic method represents a practical and sustainable process for accessing these valuable alkaloid precursors, which are otherwise challenging to synthesize in an enantiomerically pure form. researchgate.net

In Vitro Mechanistic Studies of Biological Interactions

Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have garnered significant attention in chemical biology due to their diverse and potent biological activities. In vitro studies have been instrumental in elucidating the mechanisms through which these compounds interact with biological systems at a molecular and cellular level. These investigations have revealed their potential as enzyme inhibitors, modulators of cellular pathways, antimicrobial agents, and antitumor compounds.

Enzyme Inhibition Studies of Derived Compounds

The structural framework of 5,6,7,8-tetrahydroquinoline is a versatile template for the design of potent enzyme inhibitors. Research has shown that derivatives can be tailored to interact with a variety of enzyme classes.

Certain tetrahydroquinoline derivatives have been identified as inhibitors of key bacterial enzymes, including DNA gyrase and methionyl tRNA synthetase researchgate.net. These enzymes are crucial for bacterial survival, making them important targets for the development of new antibiotics, particularly against Gram-positive bacteria that have developed resistance to existing therapies researchgate.net.

In the context of cancer and other diseases, related heterocyclic structures have demonstrated significant enzyme-inhibiting potential. For instance, derivatives of the closely related tetrahydroisoquinolines have been shown to inhibit Na+, K+-ATPase, an enzyme often overexpressed in tumors nih.gov. The derivatization of quercetin (B1663063) with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety resulted in a 50-fold increase in inhibitory activity against Na+, K+-ATPase compared to quercetin alone nih.gov. Furthermore, arylidine-tethered tetrahydroquinolines have been reported as inhibitors of lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators researchgate.net.

Molecular docking studies on analogous 5,6,7,8-tetrahydroquinazoline (B1197369) structures have predicted high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), suggesting a potential mechanism for antitubercular activity nih.gov.

Table 1: Enzyme Inhibition by Tetrahydroquinoline Derivatives and Related Compounds

| Derivative Class | Target Enzyme | Biological Context | Source |

|---|---|---|---|

| Tetrahydroquinolines | DNA Gyrase, Methionyl tRNA synthetase | Antibacterial | researchgate.net |

| Arylidine-tethered THQs | Lipoxygenase | Anti-inflammatory | researchgate.net |

| Quercetin-Tetrahydroisoquinoline | Na+, K+-ATPase | Anticancer | nih.gov |

In Vitro Interaction with Cellular Processes and Pathways

Beyond direct enzyme inhibition, derivatives of 5,6,7,8-tetrahydroquinoline interact with and modulate complex cellular processes, particularly those central to cancer cell proliferation and survival.

A primary mechanism identified is the induction of apoptosis, or programmed cell death. Studies on 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one showed it induces apoptosis in lung cancer cells through both the intrinsic and extrinsic pathways nih.gov. This is often preceded by cell cycle arrest. The same compound was found to arrest the cell cycle at the G2/M phase nih.gov. Other aminoquinoline derivatives have been linked to cell cycle arrest at the G1/S checkpoint researchgate.net.

A key aspect of the cytotoxic mechanism for many of these derivatives is the induction of oxidative stress. Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives have been shown to increase levels of reactive oxygen species (ROS) within cancer cells researchgate.netsemanticscholar.org. This elevation of ROS can lead to mitochondrial dysfunction, including the depolarization of the mitochondrial membrane, which is a critical step in the apoptotic cascade researchgate.netsemanticscholar.org.

Furthermore, related quinolinol derivatives have been investigated for their ability to interfere with tumor growth signaling by inhibiting the interaction between hyaluronic acid (HA) and the CD44 protein on the surface of tumor cells ugr.es. This interaction is known to promote tumor development and metastasis ugr.es.

In Vitro Antibacterial and Antifungal Activity Studies

The quinoline (B57606) scaffold is a well-established pharmacophore in antimicrobial drug discovery, and its hydrogenated derivatives are no exception nih.gov. Due to rising antimicrobial resistance, there is a continuous need for new agents, and tetrahydroquinoline derivatives have shown promise against a range of bacterial and fungal pathogens nih.govamazonaws.com.

Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies have reported efficacy against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative) amazonaws.comresearchgate.net.

In the realm of antifungal research, fused tetrahydroquinoline systems such as 5,6,7,8-tetrahydropyrimido[4,5-b]quinolines have exhibited strong activity against fungal species like Aspergillus niger researchgate.net. Additionally, derivatives of the related 8-hydroxyquinoline (B1678124) have shown potent activity against Candida spp. and various dermatophytes, with one compound, 5h, being particularly effective against all fungal species tested with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL .

Table 2: In Vitro Antimicrobial Activity of Tetrahydroquinoline Derivatives

| Compound Type | Target Organism | Type | Source |

|---|---|---|---|

| Tetrahydropyrimido[4,5-b]quinolines | Staphylococcus aureus | Gram-positive Bacteria | researchgate.net |

| Quinoline Derivatives | Bacillus subtilis | Gram-positive Bacteria | amazonaws.com |

| Quinoline Derivatives | Escherichia coli | Gram-negative Bacteria | amazonaws.com |

| Quinoline Derivatives | Pseudomonas aeruginosa | Gram-negative Bacteria | amazonaws.com |

| Tetrahydropyrimido[4,5-b]quinolines | Aspergillus niger | Fungus | researchgate.net |

In Vitro Antitumor and Antiproliferative Activity in Cell Lines

The most extensively studied biological application of 5,6,7,8-tetrahydroquinoline derivatives is their potential as anticancer agents. A substantial body of research has demonstrated their ability to inhibit the proliferation of a wide variety of human cancer cell lines.

A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives showed significant antiproliferative activity against human T-lymphocyte (CEM), cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) cells researchgate.netsemanticscholar.org. Notably, the stereochemistry of these chiral compounds was found to be crucial for their biological effect. For example, the (R)-enantiomer of one derivative, (R)-5a, was the most effective against A2780 cells with an IC50 value of 5.4 µM, while its (S)-enantiomer was the least active (IC50 = 17.2 µM) semanticscholar.org.

Similarly, tetrahydroquinolinone derivatives have shown potent cytotoxicity. The compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) exhibited strong activity against colon (HTC-116) and lung (A549) cancer cell lines nih.gov. Other studies have confirmed the cytotoxic potential of various 5,6,7,8-THQ derivatives against human colon carcinoma (HT29), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines researchgate.net. The antiproliferative potential is often attributed to the ability of these aminoquinoline derivatives to induce mitochondrial dysfunction researchgate.netsemanticscholar.org.

Table 3: Antiproliferative Activity (IC50, µM) of Selected Tetrahydroquinoline Derivatives in Human Cancer Cell Lines

| Compound/Derivative | A2780 (Ovarian) | HeLa (Cervix) | CEM (T-lymphocyte) | A549 (Lung) | HCT-116 (Colon) | Source |

|---|---|---|---|---|---|---|

| (R)-5a | 5.4 | - | - | - | - | semanticscholar.org |

| (S)-5a | 17.2 | - | - | - | - | semanticscholar.org |

| Compound 4a | - | - | - | 1.12 | 1.18 | nih.gov |

| Compound 3a (chiral forms) | 10.1 - 10.3 | - | - | - | - | semanticscholar.org |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The development of new and improved methods for synthesizing 5,6,7,8-tetrahydroquinolin-6-ol is a primary focus of ongoing research. While established routes exist, the quest for greater efficiency, scalability, and diversity in accessible derivatives continues to drive innovation.

Recent advancements have highlighted a one-step, scalable procedure for the synthesis of this compound, achieving a notable 58% yield. semanticscholar.org This represents a significant improvement over previously reported methods, which often suffered from lower yields. semanticscholar.org The key to this enhanced synthesis is the condensation of propargylamine (B41283) with a suitable ketone precursor in the presence of a copper(II) chloride (CuCl2) catalyst. semanticscholar.org

Furthermore, the broader class of tetrahydroquinolines is being synthesized through innovative techniques such as the borrowing hydrogen methodology, which offers an atom-efficient pathway with water as the only byproduct. nih.gov Electrochemical methods are also emerging as a green and efficient approach, utilizing acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor for the synthesis of tetrahydroquinoline derivatives at room temperature. rsc.org Another promising strategy involves the metal-free, regioselective C-H alkylation of tetrahydroquinolines with aryl aldehydes, promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). acs.org

These evolving synthetic strategies offer a glimpse into the future of producing this compound, with a clear trend towards more sustainable and efficient chemical processes.

Advanced Catalyst Design and Optimization

The role of catalysis is central to the efficient synthesis of this compound and its analogs. The design of novel and optimized catalysts is a critical area of research that promises to further enhance reaction rates, yields, and selectivity.

Currently, copper(II) chloride (CuCl2) has proven effective in the scalable synthesis of this compound. semanticscholar.org Beyond this, research into the broader tetrahydroquinoline family has explored a range of catalytic systems. For instance, copper(II) trifluoroacetate (B77799) (Cu(TFA)₂) has been successfully employed in the synthesis of spirotetrahydroquinoline derivatives. chemistryviews.org Manganese-based pincer complexes are also gaining attention for their role in the atom-efficient synthesis of 1,2,3,4-tetrahydroquinolines via the borrowing hydrogen methodology. nih.gov

Future research will likely focus on the development of more sophisticated catalysts, including those based on other transition metals and even metal-free organocatalysts. The goal is to create highly active and selective catalysts that can operate under milder reaction conditions, further improving the sustainability of the synthetic process.

Deeper Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing new applications. This involves studying how modifications to its core structure influence its physical and chemical properties.

For the broader class of tetrahydroquinolines, structure-activity relationship (SAR) studies have shown that the introduction of electron-donating groups (such as -CH₃, -OCH₃, -OH) and electron-withdrawing groups (such as -Cl, -F, -NO₂, -CF₃) can significantly alter their electronic properties, lipophilicity, and binding affinities to biological targets. researchgate.net The inherent structural rigidity of fused ring systems, such as in cyclobutane-fused tetrahydroquinolines, has been shown to enhance pharmacological profiles. chemistryviews.org

Future investigations will likely focus on systematically modifying the this compound scaffold to build a comprehensive library of derivatives. By correlating these structural changes with observed reactivity, researchers can develop predictive models to guide the design of molecules with tailored properties for specific applications.

Emerging Applications in Chemical Research Beyond Traditional Drug Discovery

While the tetrahydroquinoline scaffold is a well-established pharmacophore in drug discovery, the unique properties of this compound and its derivatives suggest their potential in other areas of chemical research.

Potential Relevance to Material Science and Nanomaterials

The exploration of tetrahydroquinoline derivatives in material science is an exciting and relatively untapped area of research. The aromatic and heterocyclic nature of the 5,6,7,8-tetrahydroquinoline (B84679) core suggests its potential as a building block for novel organic materials.

Recent studies have demonstrated that symmetrical triarylmethanes based on the 1,2,3,4-tetrahydroquinoline (B108954) scaffold have potential applications in materials science. acs.org These compounds can be readily oxidized to their corresponding quinoline (B57606) derivatives, offering a pathway to conjugated systems with interesting photophysical and electronic properties. acs.org This opens the door for the potential use of this compound derivatives in the development of organic light-emitting diodes (OLEDs), sensors, or other functional nanomaterials. The ability to tune the electronic properties of the tetrahydroquinoline ring through substitution provides a mechanism for tailoring the material properties for specific applications.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly important in modern chemical research. This integrated approach can accelerate the discovery and optimization of synthetic routes and applications for this compound.

Theoretical and experimental studies have been successfully combined to unequivocally determine the molecular structure of tetrahydroquinoline derivatives using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. researchgate.net Computational methods, such as molecular docking, have also been used to predict the binding of tetrahydroquinoline derivatives to the active sites of enzymes. nih.gov Furthermore, DFT calculations have been employed to elucidate the mechanisms of catalytic reactions, such as the hydrogenation of quinolines. researchgate.net

Future research will undoubtedly leverage this powerful combination of in silico and in vitro/in vivo studies. Computational screening of virtual compound libraries can identify promising derivatives of this compound for synthesis and testing, saving time and resources. Mechanistic studies combining experimental kinetics with theoretical calculations will provide a deeper understanding of reaction pathways, leading to more rational catalyst design and reaction optimization.

Sustainability and Scalability of Synthetic Processes

Ensuring that the synthesis of this compound is both environmentally friendly and economically viable is a critical consideration for its future applications. This involves a focus on green chemistry principles and the development of scalable production methods.

Future efforts will continue to focus on optimizing these sustainable and scalable synthetic routes. This will involve exploring alternative, renewable starting materials, further reducing waste generation, and designing processes that are energy-efficient, making this compound and its derivatives more accessible for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.